molecular formula C13H13NS B089185 3-(Methylthio)-N-phenylaniline CAS No. 13313-45-6

3-(Methylthio)-N-phenylaniline

Cat. No.: B089185
CAS No.: 13313-45-6
M. Wt: 215.32 g/mol
InChI Key: NGTRZJDYCCOXBA-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to the nitrogen atom of an aniline structure, with a methylthio group (-SCH3) attached to the third carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-N-phenylaniline typically involves the reaction of aniline with a methylthio-substituted benzene derivative. One common method is the nucleophilic substitution reaction where aniline reacts with 3-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

3-(Methylthio)-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-N-phenylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenyl and aniline moieties may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)aniline: Lacks the phenyl group attached to the nitrogen atom.

    N-Phenylaniline: Lacks the methylthio group.

    3-(Methylthio)benzylamine: Features a benzylamine structure instead of an aniline structure.

Uniqueness

3-(Methylthio)-N-phenylaniline is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methylsulfanyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTRZJDYCCOXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065411
Record name 3-(Methylthio)diphenylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13313-45-6
Record name 3-(Methylthio)-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13313-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-(methylthio)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013313456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-(methylthio)-N-phenyl-
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Record name 3-(Methylthio)diphenylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)-N-phenylaniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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